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molecular formula C13H8ClNOS B2890836 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one CAS No. 960289-27-4

2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one

Cat. No. B2890836
M. Wt: 261.72
InChI Key: UGYGGUSKVPGNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101764B2

Procedure details

Add trifluoromethane sulfonic acid (3 mL, 0.03 mol) and 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide (1 g, 0.004 mol) to a 25 mL three-necked round bottom flask equipped with a stir bar, Dean-Stark trap, nitrogen inlet/outlet, and thermocouple. Heat the reaction mixture to 95° C. for 2 h, then cool to 40° C., and pour onto cold water (20 mL, 1.11 mol). Stir the mixture for 10 min. Filter the resulting slurry and rinse the solids with water (100 mL). Dry to afford crude 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one (0.95 g, 0.004 mol) as a brown solid. LC-MS/ES m/z (35Cl) 262 [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.O=[CH:10][CH2:11][NH:12][C:13]([C:15]1[S:16][C:17]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)=[CH:18][CH:19]=1)=[O:14].O>>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([C:17]2[S:16][C:15]3[C:13](=[O:14])[NH:12][CH:11]=[CH:10][C:19]=3[CH:18]=2)=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide
Quantity
1 g
Type
reactant
Smiles
O=CCNC(=O)C=1SC(=CC1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
Stir the mixture for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
cool to 40° C.
FILTRATION
Type
FILTRATION
Details
Filter the resulting slurry
WASH
Type
WASH
Details
rinse the solids with water (100 mL)
CUSTOM
Type
CUSTOM
Details
Dry

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC2=C(C(NC=C2)=O)S1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.004 mol
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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